2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a phenyl-substituted oxadiazole ring attached to the amide nitrogen
Preparation Methods
The synthesis of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 2,4-dichlorobenzene, is nitrated to form 2,4-dichloronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 2,4-dichloroaniline.
Diazotization and Coupling: The amine is diazotized and coupled with a phenyl-substituted oxadiazole to form the desired product.
Acylation: Finally, the product is acylated to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on various cellular pathways and molecular targets
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(4-phenyl-1,2,5-thiadiazol-3-yl)benzamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
2,4-dichloro-N-(4-phenyl-1,2,5-triazol-3-yl)benzamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-6-7-11(12(17)8-10)15(21)18-14-13(19-22-20-14)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXNETJXULZOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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